5-(4-chloro-3-methylphenoxy)-1-phenyl-1H-tetrazole
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Overview
Description
5-(4-chloro-3-methylphenoxy)-1-phenyl-1H-tetrazole is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chloro-3-methylphenoxy)-1-phenyl-1H-tetrazole typically involves the reaction of 4-chloro-3-methylphenol with phenyl isocyanate to form an intermediate, which is then treated with sodium azide to yield the tetrazole ring. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and conditions. The use of catalysts and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-(4-chloro-3-methylphenoxy)-1-phenyl-1H-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Halogen substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions may use reagents like chlorine or bromine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce amines.
Scientific Research Applications
5-(4-chloro-3-methylphenoxy)-1-phenyl-1H-tetrazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 5-(4-chloro-3-methylphenoxy)-1-phenyl-1H-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of natural substrates, allowing it to inhibit or modulate the activity of these targets. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-methylphenol: Shares the chloromethylphenoxy group but lacks the tetrazole ring.
1-phenyl-1H-tetrazole: Contains the tetrazole ring but lacks the chloromethylphenoxy group.
Uniqueness
5-(4-chloro-3-methylphenoxy)-1-phenyl-1H-tetrazole is unique due to the combination of the chloromethylphenoxy group and the tetrazole ring. This structural combination imparts specific reactivity and biological activity that is not observed in the individual components.
Properties
IUPAC Name |
5-(4-chloro-3-methylphenoxy)-1-phenyltetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O/c1-10-9-12(7-8-13(10)15)20-14-16-17-18-19(14)11-5-3-2-4-6-11/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDMEGRIQZBWAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=NN=NN2C3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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